5-(Dimethylsulfamoyl)furan-2-carboxylic acid
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Overview
Description
5-(Dimethylsulfamoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H9NO5S. It is characterized by the presence of a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(Dimethylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The furan ring can undergo metabolic transformations, affecting the compound’s overall pharmacokinetics and dynamics .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfamoyl)furan-2-carboxylic acid
- 5-(Ethylsulfamoyl)furan-2-carboxylic acid
- 5-(Propylsulfamoyl)furan-2-carboxylic acid
Uniqueness
5-(Dimethylsulfamoyl)furan-2-carboxylic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to its analogs with different alkyl substituents .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-4-3-5(13-6)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURVCAXNLHGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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